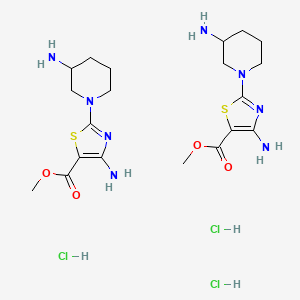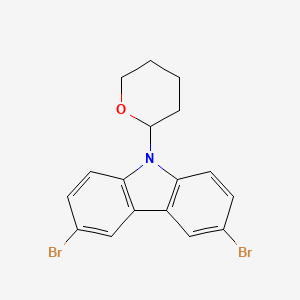![molecular formula C43H32N2O B8245730 2,5-bis[4-(N-phenylanilino)phenyl]benzaldehyde](/img/structure/B8245730.png)
2,5-bis[4-(N-phenylanilino)phenyl]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’‘-Bis(diphenylamino)-[1,1’:4’,1’‘-terphenyl]-2’-carbaldehyde is a white to pale yellow solid compound with the chemical formula C44H32N2O2 and a molecular weight of 620.74 g/mol . This compound is known for its excellent solubility and fluorescent properties, making it a valuable material in the field of organic light-emitting diodes (OLEDs) .
Preparation Methods
The synthesis of 4,4’‘-Bis(diphenylamino)-[1,1’:4’,1’‘-terphenyl]-2’-carbaldehyde is typically achieved through a multi-step reaction process . The specific reaction conditions and reagents used can vary, but common methods include the use of palladium-catalyzed cross-coupling reactions and subsequent functional group transformations . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production and cost-efficiency .
Chemical Reactions Analysis
4,4’‘-Bis(diphenylamino)-[1,1’:4’,1’‘-terphenyl]-2’-carbaldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a fluorescent material in OLEDs due to its excellent solubility and fluorescent properties . In biology, it can be used as a fluorescent marker for imaging and tracking biological processes . In industry, it is used in the production of dyes and other fluorescent materials .
Mechanism of Action
The mechanism by which 4,4’‘-Bis(diphenylamino)-[1,1’:4’,1’‘-terphenyl]-2’-carbaldehyde exerts its effects is primarily related to its fluorescent properties . The compound absorbs light at specific wavelengths and re-emits it at different wavelengths, making it useful in various applications that require fluorescence . The molecular targets and pathways involved in its action depend on the specific application. For example, in biological imaging, the compound may target specific cellular structures or molecules .
Comparison with Similar Compounds
4,4’‘-Bis(diphenylamino)-[1,1’:4’,1’‘-terphenyl]-2’-carbaldehyde is unique due to its combination of excellent solubility and fluorescent properties . Similar compounds include 4,4’‘-Bis(diphenylamino)-[1,1’:4’,1’‘-terphenyl]-2’,5’-dicarbaldehyde and 1,4-Bis(diphenylamino)benzene . These compounds share some structural similarities but differ in their specific functional groups and resulting properties .
Properties
IUPAC Name |
2,5-bis[4-(N-phenylanilino)phenyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H32N2O/c46-32-36-31-35(33-21-26-41(27-22-33)44(37-13-5-1-6-14-37)38-15-7-2-8-16-38)25-30-43(36)34-23-28-42(29-24-34)45(39-17-9-3-10-18-39)40-19-11-4-12-20-40/h1-32H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCCAWINIMZAMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC(=C(C=C4)C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H32N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3aR,5S,6aR)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-methylidene-3a,6a-dihydrofuro[2,3-d][1,3]dioxole](/img/structure/B8245648.png)




![[(16Z,18Z)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[methyl(4-sulfanylpentanoyl)amino]propanoate](/img/structure/B8245688.png)

![4-[[(3R)-8-chloro-2,5-dioxo-3-(pyridin-2-ylmethyl)-1,3-dihydro-1,4-benzodiazepin-4-yl]methyl]-N-(5-methoxypyridin-2-yl)-2-methylbenzamide](/img/structure/B8245700.png)
![5,6-Difluoro-2-(heptadecan-9-YL)-2H-benzo[D][1,2,3]triazole](/img/structure/B8245721.png)

![2,7-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-9H-carbazole](/img/structure/B8245739.png)

![6,15-diethynyl-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B8245749.png)
![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-([1,1'-biphenyl]-4-yl)butanoic acid](/img/structure/B8245758.png)
